molecular formula C22H21N3O5S B6546703 N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-({1-[(furan-2-yl)methyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide CAS No. 946271-91-6

N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-({1-[(furan-2-yl)methyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide

Cat. No.: B6546703
CAS No.: 946271-91-6
M. Wt: 439.5 g/mol
InChI Key: ZJKZPBDBYZCMLZ-UHFFFAOYSA-N
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Description

This compound features a benzodioxole moiety (2H-1,3-benzodioxol-5-yl) linked via a methyl group to an acetamide backbone. The acetamide is further substituted with a sulfanyl (-S-) bridge connecting to a cyclopenta[d]pyrimidin-4-yl ring system, which is modified with a furan-2-ylmethyl group at position 1 and a 2-oxo functional group. The benzodioxole group is known for its electron-rich aromatic system and metabolic stability, often utilized in bioactive molecules for enhanced binding or pharmacokinetic properties . The cyclopenta[d]pyrimidinone core introduces conformational rigidity, while the furan substituent may act as a bioisostere for other heterocycles, influencing solubility or target interactions .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-[[1-(furan-2-ylmethyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O5S/c26-20(23-10-14-6-7-18-19(9-14)30-13-29-18)12-31-21-16-4-1-5-17(16)25(22(27)24-21)11-15-3-2-8-28-15/h2-3,6-9H,1,4-5,10-13H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJKZPBDBYZCMLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)N(C(=O)N=C2SCC(=O)NCC3=CC4=C(C=C3)OCO4)CC5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Benzodioxole-Containing Acetamide Derivatives

  • Alda-1 (N-(1,3-Benzodioxol-5-ylmethyl)-2,6-dichlorobenzamide): Shares the benzodioxol-methyl motif but replaces the acetamide-sulfanyl-cyclopenta[d]pyrimidinone-furan system with a dichlorobenzamide group. Alda-1 is a known activator of aldehyde dehydrogenase 2 (ALDH2), suggesting that the benzodioxole-methyl moiety may play a role in enzyme modulation. However, the target compound’s extended structure likely confers distinct target specificity .
  • Compound 1 (2-(2H-1,3-Benzodioxol-5-yl)-N-(4H,5H,6H-cyclopenta[c][1,2]oxazol-3-yl)acetamide): Similar acetamide and benzodioxol groups but lacks the sulfanyl bridge and cyclopenta[d]pyrimidinone ring. The cyclopenta[c]oxazolyl group in Compound 1 may reduce conformational flexibility compared to the pyrimidinone system in the target compound .

Cyclopenta-Pyrimidinone Derivatives

  • Benzodiazepine Derivatives (e.g., 4a/4b from ): Synthesized from chlorobenzoyl-substituted benzodioxole ketoesters, these compounds feature a seven-membered diazepine ring instead of the pyrimidinone core.

Furan-Containing Analogues

  • 4-[3-Chloro-2-(5-Nitro-furan-2-yl)-4-oxo-azetidin-1-yl]-N-pyrimidin-2-yl-benzenesulfonamide (): Incorporates a nitro-furan group but lacks the benzodioxol and cyclopenta[d]pyrimidinone systems. The furan in the target compound, while non-nitrated, may improve lipophilicity and membrane permeability compared to nitro-substituted furans .

Conformational Analysis

  • The cyclopenta[d]pyrimidinone ring’s puckering (per Cremer-Pople coordinates in ) could influence binding. For example, the cyclopentane puckering amplitude (q ≈ 0.5 Å) in similar systems may allow optimal interactions with flat binding pockets, contrasting with planar pyrimidine derivatives .

Bioactivity and Target Hypotheses

  • The acetamide and sulfanyl groups in the target compound may enhance selectivity for kinases or oxidoreductases compared to simpler benzodioxole derivatives .

Comparative Data Table

Compound Name Molecular Weight (g/mol) Key Functional Groups Biological Activity/Notes
Target Compound ~525.6* Benzodioxol-methyl, cyclopenta[d]pyrimidinone, furan Hypothesized kinase inhibition
Alda-1 (N-(1,3-Benzodioxol-5-ylmethyl)-2,6-dichlorobenzamide) 324.16 Benzodioxol-methyl, dichlorobenzamide ALDH2 activator
Compound 1 (2-(2H-1,3-Benzodioxol-5-yl)-N-(4H,5H,6H-cyclopenta[c][1,2]oxazol-3-yl)acetamide) ~342.4* Benzodioxol, cyclopenta[c]oxazolyl Not reported
4-[3-Chloro-2-(5-Nitro-furan-2-yl)-4-oxo-azetidin-1-yl]-N-pyrimidin-2-yl-benzenesulfonamide ~466.8* Nitro-furan, azetidinone, sulfonamide Antimicrobial potential

*Calculated based on structural formula.

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